molecular formula C12H14BrNO2 B1621523 (2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049978-36-0

(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid

Cat. No. B1621523
M. Wt: 284.15 g/mol
InChI Key: VBTFDJIIOZOILN-KOLCDFICSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “2S,4R” notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The “3-Bromobenzyl” group is a benzyl group (a benzene ring attached to a CH2 group) with a bromine atom at the 3rd position of the benzene ring. The “carboxylic acid” refers to the -COOH group attached to the pyrrolidine ring.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the attachment of the 3-Bromobenzyl group and the carboxylic acid group. The stereochemistry would have to be carefully controlled during the synthesis to ensure the correct “2S,4R” configuration.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the 3-Bromobenzyl group, and the carboxylic acid group. The stereochemistry would also be an important feature of the structure.



Chemical Reactions Analysis

As for the chemical reactions, the carboxylic acid group could undergo typical acid-base reactions, and the bromine atom on the benzyl group could potentially be involved in substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar.


Safety And Hazards

Again, without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, as with all chemicals, proper safety measures should be taken when handling it.


Future Directions

The future directions for this compound would depend on its potential applications. It could be of interest in various fields such as medicinal chemistry, material science, or synthetic chemistry, depending on its properties and activities.


properties

IUPAC Name

(2S,4R)-4-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTFDJIIOZOILN-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376013
Record name (4R)-4-[(3-Bromophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid

CAS RN

1049978-36-0
Record name (4R)-4-[(3-Bromophenyl)methyl]-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
(2S,4R)-4-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.